N-Succinimidyl bromoacetate is a heterobifunctional crosslinking reagent widely utilized in biochemistry and molecular biology for the conjugation of peptides to proteins. This compound facilitates the formation of stable linkages between biomolecules, which is essential for the development of immunogens and various biochemical assays. It is classified as a reactive ester, specifically an N-succinimidyl derivative, which allows it to selectively react with nucleophilic groups, such as thiols in cysteine residues.
The synthesis of N-succinimidyl bromoacetate typically involves the reaction of succinimide with bromoacetic acid or its derivatives. The process can be summarized as follows:
The reaction conditions, such as temperature and reaction time, can significantly affect the yield and purity of the final product. Typically, reactions are conducted under anhydrous conditions to prevent hydrolysis of the activated ester.
N-Succinimidyl bromoacetate has the following structural formula:
The structure features a succinimide ring connected to a bromoacetate moiety, which is responsible for its reactivity.
N-Succinimidyl bromoacetate primarily reacts with thiol groups (-SH) found in cysteine residues of proteins and peptides. The reaction mechanism involves nucleophilic attack by the thiol on the electrophilic carbon of the bromoacetate group, leading to the formation of a thioether bond.
The efficiency of this conjugation can vary based on factors such as pH, temperature, and concentration of reactants. Studies have shown that peptide incorporation efficiencies can range from 22% to 37%, depending on these conditions .
The mechanism by which N-succinimidyl bromoacetate functions involves several key steps:
Relevant data indicate that careful handling is necessary to maintain its integrity for experimental use .
N-Succinimidyl bromoacetate is extensively used in various scientific applications, including:
N-Succinimidyl bromoacetate (NHS-bromoacetate, CAS 42014-51-7) is a heterobifunctional crosslinking reagent with significant utility in bioconjugation chemistry. Its molecular structure integrates two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, enabling sequential conjugation strategies. The NHS ester targets primary amines (e.g., lysine ε-amino groups or N-termini), while the bromoacetyl group reacts selectively with nucleophilic thiols (e.g., cysteine residues) [3] [7]. This compound (C₆H₆BrNO₄, MW 236.02 g/mol) facilitates the preparation of well-defined conjugates under physiologically compatible conditions [1].
The reactivity profile of NHS-bromoacetate enables controlled, sequential bioconjugation through distinct mechanistic pathways:
NHS-Amine Reaction: The NHS ester undergoes nucleophilic acyl substitution with primary amines to form stable amide bonds. This reaction proceeds via a tetrahedral intermediate where the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester, leading to succinimide departure. Computational studies reveal this reaction is highly thermodynamically favorable (ΔG ≈ -15 kcal/mol) due to the electrophilicity imparted by the succinimide ring and the exergonic release of N-hydroxysuccinimide [2].
Bromoacetyl-Thiol Reaction: The bromoacetyl moiety participates in a bimolecular nucleophilic substitution (SN2) with thiolates. The reaction involves backside attack by the sulfur nucleophile on the methylene carbon, resulting in bromide displacement and thioether bond formation. This step exhibits moderate thermodynamic favorability (ΔG ≈ -8 kcal/mol) and displays regiospecificity due to the SN2 mechanism [2] [7].
The sequential conjugation process can be summarized as:Step 1: Protein A (amine-containing) + NHS-bromoacetate → Protein A-bromoacetamide + N-hydroxysuccinimideStep 2: Protein A-bromoacetamide + Protein B (thiol-containing) → Stable Protein A-Protein B conjugate + HBr
Table 1: Thermodynamic Parameters for NHS-Bromoacetate Reactions
Reaction | ΔG (kcal/mol) | Bond Formed | Key Driving Force |
---|---|---|---|
NHS ester + methylamine | -15.2 | Amide | Succinimide leaving group |
Bromoacetyl + methanethiol | -8.1 | Thioether | Bromide leaving group |
Competitive hydrolysis | -5.3 | Carboxylic acid | Water nucleophilicity |
Data derived from density functional theory (DFT) calculations at M06-2X/6-311+G(2df,2p) level [2].
The utility of NHS-bromoacetate in aqueous environments is governed by competing hydrolysis and aminolysis reactions:
Hydrolysis Kinetics: The NHS ester undergoes pH-dependent hydrolysis, forming bromoacetic acid and N-hydroxysuccinimide. This reaction follows pseudo-first-order kinetics with a half-life of approximately 15–30 minutes at pH 7.4 and 25°C. Hydrolysis rates increase significantly under alkaline conditions (t₁/₂ < 5 min at pH 9.0) due to hydroxide-ion catalysis [6].
Aminolysis Selectivity: Despite hydrolysis competition, aminolysis predominates in biological conjugation due to the superior nucleophilicity of deprotonated amines (kamine/kwater ≈ 10³ at pH 8.0). Optimal conjugation occurs at pH 8.0–8.5, balancing amine nucleophilicity and hydrolysis suppression. Below pH 7.0, reaction efficiency decreases sharply due to amine protonation [5] [7].
Table 2: Reaction Kinetics of NHS-Bromoacetate in Aqueous Buffer (25°C)
pH | Hydrolysis t₁/₂ (min) | Relative Aminolysis Rate | Dominant Reaction Pathway |
---|---|---|---|
7.0 | 45 ± 3 | 1.0 (reference) | Hydrolysis |
7.5 | 25 ± 2 | 3.8 ± 0.4 | Competitive |
8.0 | 18 ± 1 | 8.2 ± 0.7 | Aminolysis |
8.5 | 9 ± 0.5 | 12.5 ± 1.1 | Aminolysis |
9.0 | 4 ± 0.3 | 15.0 ± 1.3 | Aminolysis |
Buffer systems: Phosphate (pH 7.0-7.5), Tris-HCl (pH 8.0-9.0) [6] [7].
The bromoacetyl moiety in NHS-bromoacetate serves as a structurally minimal spacer (≈3.5 Å length) between conjugated biomolecules, significantly impacting molecular recognition:
Steric Considerations: The short methylene spacer minimizes steric interference with protein binding domains. This contrasts with longer-chain crosslinkers (e.g., NHS-PEG₄-bromoacetate), which may enhance flexibility but increase the risk of non-specific binding interactions [7].
Orientation Effects: Conjugates formed via bromoacetyl-thioether linkages exhibit constrained rotational freedom compared to disulfide-based conjugates. This restricted mobility stabilizes specific binding orientations in immunoconjugates, as demonstrated by a 2.3-fold increase in cell-binding efficiency for antibody-chromophore conjugates when compared to longer-chain alternatives [5] [7].
Table 3: Impact of Spacer Arm Length on Conjugate Functionality
Crosslinker | Spacer Length (Å) | Conjugate Binding Affinity (Kd, nM) | Reference Application |
---|---|---|---|
NHS-bromoacetate | 3.5 | 2.8 ± 0.3 | Peptide-protein immunogens |
NHS-PEG₄-bromoacetate | 16.7 | 5.1 ± 0.6 | PEGylated therapeutics |
Succinimidyl 4-(bromoacetamido)butanoate | 8.9 | 3.2 ± 0.4 | Enzyme-antibody conjugates |
Data from solid-phase peptide conjugation studies and surface plasmon resonance (SPR) analysis [7].
Structural analysis indicates that the compact bromoacetyl spacer enables epitope preservation in vaccine constructs by maintaining antigenic peptide presentation density. However, for targeting structurally obscured epitopes, strategic insertion of polyethylene glycol (PEG) spacers between the NHS and bromoacetyl groups may be necessary to enhance reach without compromising conjugation specificity [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7